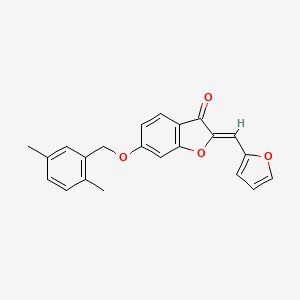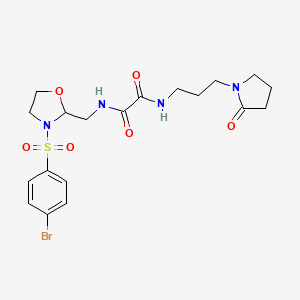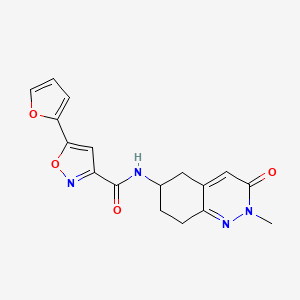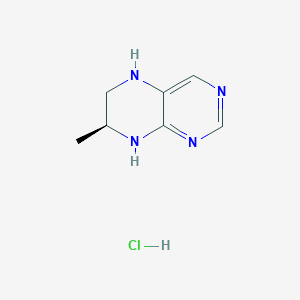
(Z)-6-((2,5-dimethylbenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-((2,5-dimethylbenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth, inflammation, and microbial proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one in lab experiments include its potential applications in medicinal chemistry and its ability to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one. These include studying its potential applications in drug development for cancer, inflammation, and microbial infections. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its suitability for clinical use.
Synthesis Methods
The synthesis of (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one has been achieved using different approaches. One of the methods involves the reaction of 2-hydroxybenzophenone with furfural in the presence of a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 2-hydroxybenzophenone with furfurylamine in the presence of acetic acid. These methods have been successful in producing the desired compound in good yields.
Scientific Research Applications
(Z)-6-((2,5-dimethylbenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one has shown potential applications in medicinal chemistry. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. It has also been found to reduce inflammation in animal models.
properties
IUPAC Name |
(2Z)-6-[(2,5-dimethylphenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-14-5-6-15(2)16(10-14)13-25-18-7-8-19-20(11-18)26-21(22(19)23)12-17-4-3-9-24-17/h3-12H,13H2,1-2H3/b21-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAAAWAMLBLPJR-MTJSOVHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2404065.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2404067.png)

![N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2404070.png)


![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2404075.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2404077.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2404079.png)
![N-(sec-butyl)-3-(2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2404080.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2404081.png)
